Specionin

Description

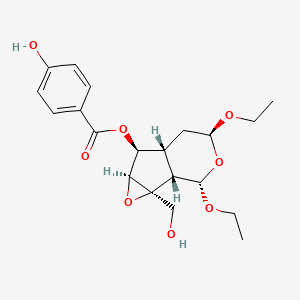

Specionin is a naturally occurring iridoid glycoside first isolated from plants in the Bignoniaceae family, notably Catalpa species, and later identified in Sophora flavescens . Structurally, it features a bicyclic monoterpene framework fused with a glucose moiety, characterized by a cis-bicyclo[3.3.0]octene core (Figure 1). Its biosynthesis involves selective functionalization of intermediates such as cis-bicyclo[3.3.0]oct-7-en-2-ol, with key steps including hydroxylation, oxidation, and cyclization .

This compound exhibits significant bioactivity, particularly as an antifeedant against agricultural pests like the Eastern Pine Weevil (Hylobius abietis) . Its mode of action involves disrupting insect chemoreception, making it a promising eco-friendly pesticide. Additionally, its stereochemical complexity (e.g., 7,8-dihydroxy derivatives) contributes to its biological specificity .

Properties

CAS No. |

87946-74-5 |

|---|---|

Molecular Formula |

C20H26O8 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,6R,8S,10S)-8,10-diethoxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-5-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C20H26O8/c1-3-24-14-9-13-15(19(26-14)25-4-2)20(10-21)17(28-20)16(13)27-18(23)11-5-7-12(22)8-6-11/h5-8,13-17,19,21-22H,3-4,9-10H2,1-2H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |

InChI Key |

MQCIJEYGQHWJFX-VZNPGGIZSA-N |

SMILES |

CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO |

Isomeric SMILES |

CCO[C@@H]1C[C@@H]2[C@H]([C@H](O1)OCC)[C@@]3([C@H]([C@H]2OC(=O)C4=CC=C(C=C4)O)O3)CO |

Canonical SMILES |

CCOC1CC2C(C(O1)OCC)C3(C(C2OC(=O)C4=CC=C(C=C4)O)O3)CO |

Other CAS No. |

96944-53-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Specionin belongs to the iridoid glycoside class, sharing structural and functional similarities with compounds like ipolamiide, catalpol, and catalponol. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

Structural Complexity: this compound’s bicyclo[3.3.0]octene core distinguishes it from catalpol’s simpler bicyclic system. The stereochemistry of its 7,8-dihydroxy groups is critical for insecticidal activity, a feature absent in catalponol .

Synthetic Accessibility : Unlike catalpol, which is synthesized via oxidative cyclization, this compound requires multi-step functionalization, including protective group strategies (e.g., tert-butyldimethylsilyl, benzyl) to achieve regioselectivity .

Bioactivity: While catalponol and ipolamiide show broad-spectrum pest resistance, this compound’s activity is highly specific to coleopteran pests, likely due to its unique glucose-linked bicyclic structure .

Stereochemical Sensitivity: this compound’s enantiomers (e.g., 28c vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.